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Compound of Interest

7-Bromoisoquinoline-1,3(2H,4H)-
Compound Name: _
dione

Cat. No.: B1490747

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromoisoquinoline-
1,3(2H,4H)-dione

Foreword

In the landscape of modern drug discovery and materials science, the isoquinoline-1,3(2H,4H)-
dione scaffold is a privileged structure, serving as the foundation for a multitude of biologically
active agents. The introduction of a bromine atom at the 7-position, yielding 7-
Bromoisoquinoline-1,3(2H,4H)-dione, creates a uniquely versatile intermediate. The bromine
not only modulates the electronic properties of the aromatic system but also serves as a crucial
synthetic handle for diversification through cross-coupling reactions. This guide provides a
comprehensive, field-proven analysis of this compound's core physicochemical characteristics,
moving beyond raw data to explain the causality behind experimental methodologies and their
implications for research applications.

Molecular Identity and Foundational Properties

At its core, 7-Bromoisoquinoline-1,3(2H,4H)-dione is a bicyclic heterocyclic compound. A
precise understanding of its foundational properties is the mandatory first step for any
laboratory work, from calculating molar quantities for a reaction to interpreting complex
analytical data.

Caption: Chemical Structure of 7-Bromoisoquinoline-1,3(2H,4H)-dione.
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The fundamental quantitative data for this compound are summarized below.

Property Value Source(s)
CAS Number 1033330-27-6 [11[2][3]
Molecular Formula CoHeBrNO2 [1][2]
Molecular Weight 240.06 g/mol [1112]
White to off-white or green
Appearance [2]
powder
Purity Typically 295-98% [1114]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of the molecule, essential for structure
confirmation and purity assessment. The workflow is a self-validating system where data from
multiple techniques must converge to support the proposed structure.

Caption: Standard workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis. For this compound, Dimethyl Sulfoxide-de
(DMSO-de) is an appropriate solvent, capable of dissolving the compound and possessing a
non-interfering signal.
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Spectrum Chemical Shift (6) ppm Description
Singlet, 1H (exchangeable with
1H NMR 11.36
D20), N-H proton
Singlet, 1H, aromatic H5
8.27
proton
Doublet of doublets, J = 8.1
7.97 _
Hz, 1H, aromatic H6 proton
Singlet, 2H, methylene CH:
4.04 N
protons at position 4
13C NMR 171.0 Carbonyl carbon (C1)
165.2 Carbonyl carbon (C3)
Aromatic carbon attached to
128.4

bromine (C7)

Source: Benchchem|[5]

Expert Insight: The sharp singlet for the two methylene protons at 4.04 ppm confirms the

tetrahydroisoquinoline backbone and indicates magnetic equivalence. The downfield chemical

shift of the N-H proton at 11.36 ppm is characteristic of an amide proton involved in hydrogen

bonding, which is expected in the solid state and in polar aprotic solvents like DMSO.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The analysis is rapid and confirms the

presence of key carbonyl and amine functionalities.

Wavenumber (cm~?) Vibration Type Functional Group

3361 N-H Stretch (broad) Amide

1708 C=0 Stretch (strong) Carbonyl (dione)

1192 C-Br Stretch Aryl Bromide
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Source: Benchchem|[5]

Expert Insight: The strong absorption at 1708 cm~1 is definitive evidence of the dione carbonyl
groups. Its exact position can be sensitive to the physical state (solid vs. solution) and
hydrogen bonding. The broadness of the N-H stretch is also a classic indicator of hydrogen
bonding.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight, providing the most direct validation of the
molecular formula. For a bromine-containing compound, the isotopic pattern is a critical
confirmatory data point. Bromine has two major isotopes, 7°Br and 8!Br, in nearly a 1:1 natural
abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for
the molecular ion: one for the molecule containing 7°Br (M) and one for the molecule containing
81Br (M+2). This provides an unambiguous confirmation of the presence of a single bromine
atom.

Key Physicochemical Parameters

These parameters govern the compound's behavior in solution and are critical for designing
experiments, from synthesis to biological assays.
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Parameter Predicted Value Significance Source

Indicates low volatility;
N ) purification by
Boiling Point 428.1 £45.0 °C R [1][2]
distillation is not

feasible.

Useful for formulation
Density 1.696 + 0.06 g/cm3 and process chemistry  [1][2]

calculations.

Quantifies the acidity
of the N-H proton,
crucial for
pKa 9.90+0.20 ] [2]
understanding
ionization state at

physiological pH.

Solubility Profile

Causality: The solubility is a balance between the polar amide and carbonyl groups, which
favor polar solvents, and the hydrophobic brominated aromatic ring system. Therefore, high
solubility is expected in polar aprotic solvents that can disrupt the crystal lattice and solvate the
polar functionalities.

Experimental Protocol: Qualitative Solubility Assessment

o Preparation: Dispense ~2 mg of 7-Bromoisoquinoline-1,3(2H,4H)-dione into six separate,
labeled 1-dram vials.

» Solvent Addition: Add 0.5 mL of the following solvents to each respective vial: Water,
Methanol, Dichloromethane (DCM), Acetone, Dimethylformamide (DMF), and Dimethyl
Sulfoxide (DMSO).

« Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and
record solubility as 'Insoluble’, 'Slightly Soluble', or 'Freely Soluble'.
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o Thermal Challenge: Gently warm the vials showing slight or no solubility to ~50°C. Observe
any change in solubility.

» Validation: A "freely soluble" result should yield a clear, particle-free solution. The persistence
of solid material indicates insolubility or partial solubility.

Expected Results: The compound is expected to be freely soluble in DMSO and DMF, slightly
soluble in acetone and DCM, and largely insoluble in methanol and water at room temperature.

Chemical Reactivity and Synthetic Applications

The true value of this molecule for researchers lies in its potential for chemical modification.

o Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 7-position is a prime site for
reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the facile
introduction of aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation
of compound libraries for structure-activity relationship (SAR) studies.[1]

» N-Functionalization: The amide proton is acidic and can be removed by a suitable base (e.g.,
NaH, K2COs) to form an anion. This nucleophile can then be reacted with various
electrophiles (e.g., alkyl halides, acyl chlorides) to modify the N-2 position.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable. The hazard profile is based on data
from structurally related compounds and supplier safety data sheets.
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Hazard Class GHS Statement Precautionary Measures

P280: Wear protective

gloves/protective clothing.
Skin Irritation H315: Causes skin irritation P302+P352: IF ON SKIN:

Wash with plenty of soap and

water.

P280: Wear eye

) protection/face protection.
o H319: Causes serious eye
Eye Irritation o P305+P351+P338: IF IN
irritation ] ] )
EYES: Rinse cautiously with

water for several minutes.

] P261: Avoid breathing dust.
) o H335: May cause respiratory )
Respiratory Irritation o P271: Use only outdoors or in
irritation _
a well-ventilated area.

Source: AK Scientific, Inc., ChemicalBook[2][6]
Storage and Handling Protocol:

» Handling: Always handle in a certified chemical fume hood. Wear standard personal
protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side
shields. Avoid generating dust.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
Recommended storage temperature is between 2-8°C.[1][2] Keep away from strong
oxidizing agents and incompatible substances.

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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